molecular formula C15H10Cl2F3N3 B4370944 6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

Cat. No. B4370944
M. Wt: 360.2 g/mol
InChI Key: LJSAMQOOHNFBAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is a compound that has attracted significant attention in the scientific research community due to its potential as a therapeutic agent. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.

Mechanism of Action

The mechanism of action of 6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and proteins such as cyclooxygenase-2 (COX-2) and nuclear factor-kappa B (NF-kB), which are involved in inflammation and tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has various biochemical and physiological effects. It has been shown to reduce inflammation, inhibit tumor growth, and exhibit anti-microbial activity. It has also been shown to have an effect on the immune system, modulating the production of cytokines and chemokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in lab experiments is its potential as a therapeutic agent. It has been shown to have anti-inflammatory, anti-tumor, and anti-microbial properties, making it a promising candidate for the treatment of various diseases. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated in preclinical studies.

Future Directions

There are numerous future directions for the use of 6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine in scientific research. One potential direction is the development of novel therapeutic agents based on this compound. Another direction is the investigation of the compound's effects on different diseases, such as cancer and infectious diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.

Scientific Research Applications

6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine has been studied extensively for its potential as a therapeutic agent. Studies have shown that this compound has anti-inflammatory, anti-tumor, and anti-microbial properties. It has been shown to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the treatment of various diseases.

properties

IUPAC Name

6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2F3N3/c1-2-23-14-9(7-21-23)10(15(18,19)20)6-13(22-14)8-3-4-11(16)12(17)5-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJSAMQOOHNFBAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=N1)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
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6-(3,4-dichlorophenyl)-1-ethyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine

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